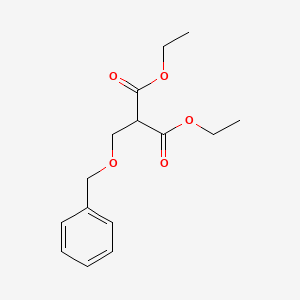
8-Acetyl-7-hydroxy-3-methyl-2-phenyl-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-acetyl-7-hydroxy-3-methyl-2-phenyl-4H-chromen-4-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in green plants, fungi, and bacteria .
Preparation Methods
The synthesis of 8-acetyl-7-hydroxy-3-methyl-2-phenyl-4H-chromen-4-one can be achieved through several methods. One common approach involves the reaction of 7-hydroxy-4-methylcoumarin with acetyl chloride in the presence of a base such as pyridine . Another method includes the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often employ green chemistry principles, using environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
8-acetyl-7-hydroxy-3-methyl-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Scientific Research Applications
8-acetyl-7-hydroxy-3-methyl-2-phenyl-4H-chromen-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-acetyl-7-hydroxy-3-methyl-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as cyclooxygenase (COX) and DNA gyrase, leading to anti-inflammatory and antimicrobial effects . The compound also exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress .
Comparison with Similar Compounds
8-acetyl-7-hydroxy-3-methyl-2-phenyl-4H-chromen-4-one can be compared with other coumarin derivatives such as:
7-hydroxy-4-methylcoumarin: This compound lacks the acetyl group at the 8-position, resulting in different biological activities and chemical reactivity.
4-methylumbelliferone: Similar to 8-acetyl-7-hydroxy-3-methyl-2-phenyl-4H-chromen-4-one, but with a different substitution pattern, leading to variations in its applications and properties.
Properties
CAS No. |
42345-38-0 |
|---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
8-acetyl-7-hydroxy-3-methyl-2-phenylchromen-4-one |
InChI |
InChI=1S/C18H14O4/c1-10-16(21)13-8-9-14(20)15(11(2)19)18(13)22-17(10)12-6-4-3-5-7-12/h3-9,20H,1-2H3 |
InChI Key |
BCMYRSVULDHSMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2C(=O)C)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



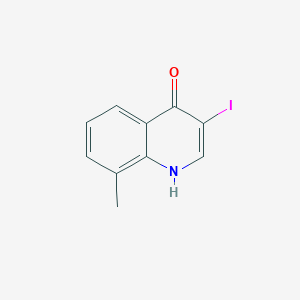



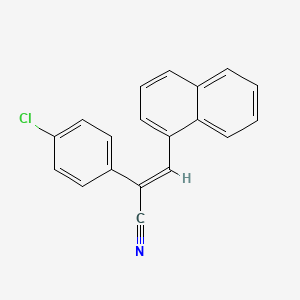

![tert-Butyl 7-(aminomethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11840679.png)
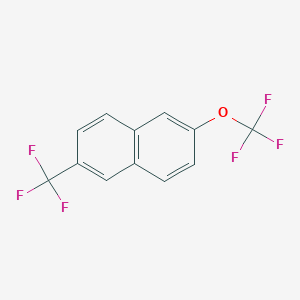
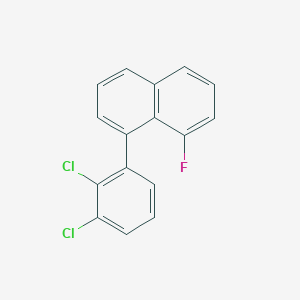
![3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione](/img/structure/B11840706.png)
